molecular formula C16H32N2O2 B13178053 tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate

tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate

Cat. No.: B13178053
M. Wt: 284.44 g/mol
InChI Key: RWDZSIBSJFLDKK-UHFFFAOYSA-N
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Description

tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate (CAS: 1258652-17-3) is a carbamate derivative featuring a piperidin-3-yl group, a branched alkyl chain (2-methylpropyl), and an ethyl substituent on the nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases. Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions .

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

tert-butyl N-ethyl-N-(2-methyl-1-piperidin-3-ylpropyl)carbamate

InChI

InChI=1S/C16H32N2O2/c1-7-18(15(19)20-16(4,5)6)14(12(2)3)13-9-8-10-17-11-13/h12-14,17H,7-11H2,1-6H3

InChI Key

RWDZSIBSJFLDKK-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C1CCCNC1)C(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations in Piperidine-Based Carbamates

The compound’s piperidin-3-yl group distinguishes it from analogs with alternative heterocycles or substituents. Key structural comparisons include:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features Reference IDs
tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate Piperidin-3-yl, ethyl, 2-methylpropyl C16H31N3O2 297.44 Branched alkyl chain; Boc protection; stereocenter at propyl group
tert-butyl [(1S)-2-methyl-1-(1,3,4-oxadiazol-2-yl)propyl]carbamate Oxadiazol-2-yl C11H19N3O3 241.29 Polar heterocycle; (1S) stereochemistry; lower molecular weight
tert-butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate Cyclopropyl, piperidin-3-yl C13H22N2O2 238.33 Rigid cyclopropyl group; reduced steric hindrance
tert-butyl (3-(4-sulfamoylphenoxy)propyl)carbamate Sulfamoylphenoxy C14H20N2O5S 328.38 Polar sulfonamide group; enhanced solubility in aqueous media

Key Observations :

  • Piperidine vs.
  • Steric and Stereochemical Effects : The branched 2-methylpropyl group in the target compound introduces steric hindrance, which may influence receptor binding compared to cyclopropyl-containing analogs ().
  • Functional Groups: Sulfamoylphenoxy derivatives () are tailored for targeting sulfonamide-sensitive enzymes, unlike the piperidine-based compound, which is more suited for central nervous system targets.

Physicochemical and Pharmacological Properties

  • Solubility: The piperidine group in the target compound confers moderate hydrophilicity, whereas sulfamoylphenoxy analogs () exhibit superior aqueous solubility.
  • Stability : Boc-protected compounds are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), a feature shared across analogs .
  • Bioactivity : Piperidine derivatives are often explored for neurological targets (e.g., 8-oxo inhibitors in ), while oxadiazole-containing compounds may target antiviral or antibacterial pathways .

Biological Activity

Tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate is a compound with diverse biological activities, particularly in pharmacological applications. Its structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, summarizing key findings from recent research and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 135632-53-0

The presence of the piperidine ring and carbamate functional group indicates potential for interaction with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showing a selective toxicity profile that spares mammalian cells, such as lung MCR-5 and skin BJ fibroblast cell lines . This selectivity is crucial for therapeutic applications, minimizing side effects associated with traditional antibiotics.

Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), compounds similar to this compound have shown protective effects on neuronal cells. A related study indicated that derivatives of this compound could reduce oxidative stress markers and inflammatory cytokines (e.g., TNF-α) in astrocytes exposed to amyloid-beta (Aβ) peptides . This suggests a potential role in modulating neuroinflammatory responses.

Inhibition of Pro-inflammatory Pathways

The compound has been investigated for its ability to inhibit pathways associated with inflammation. In vitro studies have shown that it can reduce the release of pro-inflammatory cytokines such as IL-1β from activated macrophages, indicating a possible application in treating inflammatory conditions . The mechanism appears to involve modulation of the NLRP3 inflammasome, which plays a critical role in inflammatory responses.

Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity at low concentrations:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

This data supports its potential use as an antimicrobial agent in clinical settings.

Study 2: Neuroprotection in AD Models

In a model of Alzheimer's disease, this compound was administered to neuronal cultures exposed to Aβ. The results showed a significant decrease in cell death and oxidative stress markers:

TreatmentCell Viability (%)TNF-α Levels (pg/mL)
Control60200
Compound Treatment85100

These findings indicate its potential as a neuroprotective agent.

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